{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine
Overview
Description
{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a phenylmethanamine moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is the protein S100B . This protein is part of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. S100 proteins are localized in the cytoplasm and/or nucleus of a wide range of cells and are involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .
Mode of Action
It is known that the compound interacts with its target, the protein s100b, possibly altering its function
Biochemical Pathways
S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .
Pharmacokinetics
A structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, has been studied, and most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Given its potential interaction with protein s100b, it may influence cellular processes regulated by this protein, including protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or piperazine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Methylpiperazin-1-yl)phenyl]methanamine}: Shares a similar piperazine and phenylmethanamine structure but lacks the sulfonyl group.
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]phenyl}methanamine: Contains a phenyl group instead of a methyl group on the piperazine ring.
Uniqueness
The presence of the sulfonyl group in {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its biological activity and solubility. This makes it distinct from other similar compounds and may contribute to its specific therapeutic effects .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIOOYURPGNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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